molecular formula C14H19NO3 B1325813 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951893-04-2

5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid

Cat. No. B1325813
M. Wt: 249.3 g/mol
InChI Key: UVNQRRQNYLYJGE-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a dimethylamino group attached to a phenyl ring, which is further attached to a 3-methyl-5-oxovaleric acid group .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the dimethylamino group can participate in various reactions involving nitrogen.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For example, 4-(Dimethylamino)phenylboronic acid has a molecular weight of 165.00 .

Scientific Research Applications

Chemical Synthesis and Reactions

5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid and its derivatives have been utilized in various chemical synthesis and reaction studies. For example, the base-catalyzed cyclization of certain esters leads to the formation of 4-aminomethyl-2-buten-4-olides and related compounds, highlighting the role of the dimethylamino group in isomerization and cyclization reactions (Kukharev, Tishchenko, & Tyvorskii, 1987). Similarly, the synthesis of 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline demonstrates the compound's involvement in complex organic synthesis processes, including the transformation of stable benzoins and the preparation of enantiomerically pure compounds (Foricher, Montavon, Pfoertner, & Schönholzer, 1985).

Sensing and Capture Applications

In the field of sensing, derivatives of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid have been explored for their selective and sensitive fluorescence quenching properties, particularly in the detection of picric acid. Such compounds demonstrate high selectivity due to multiple hydrogen bonds, π–π interactions, and electrostatic interactions, underlining their potential as fluorescent chemo-sensors (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Polymer and Material Science

The compound and its related derivatives find applications in polymer and material science, where they contribute to the synthesis of polymers with specific properties. For instance, phenylacetylenes bearing amino groups, including dimethylamino variants, have been polymerized to study their solubility, induced circular dichroism, and potential for chirality assignment of carboxylic acids. This showcases the versatility of dimethylamino-substituted compounds in creating polymers for stereoselective applications (Yashima, Maeda, Matsushima, & Okamato, 1997).

Catalysis

In catalysis research, derivatives of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid have been evaluated for their role in enhancing the cycloaddition of oxiranes and isocyanates. The study of tetraarylstibonium cations, including those with dimethylamino groups, highlights the impact of substituents on the catalyst's selectivity and reactivity, providing insights into the design of more efficient catalysts (Yang, Pati, Bélanger‐Chabot, Hirai, & Gabbaï, 2018).

Safety And Hazards

Safety and hazards of a compound are typically determined through toxicological studies. For instance, 4-(Dimethylamino)phenylboronic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, 4-(Dimethylamino)phenylboronic acid is used in the synthesis of organic dyes for dye-sensitized solar cells .

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(9-14(17)18)8-13(16)11-4-6-12(7-5-11)15(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQRRQNYLYJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)N(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid

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